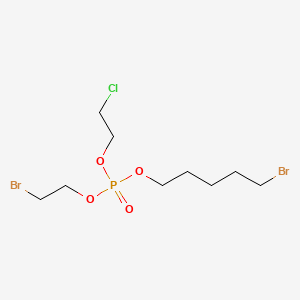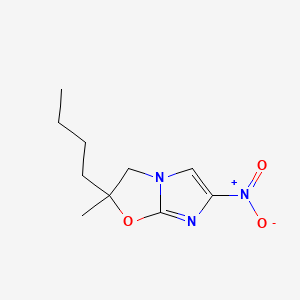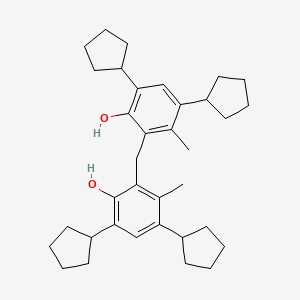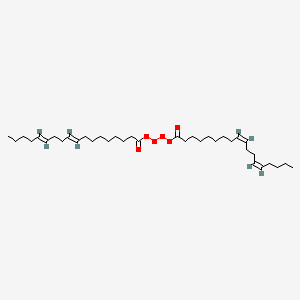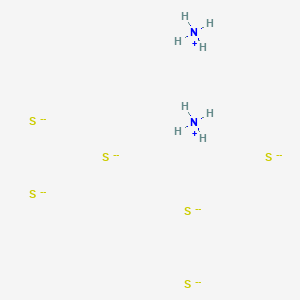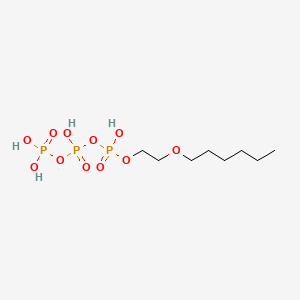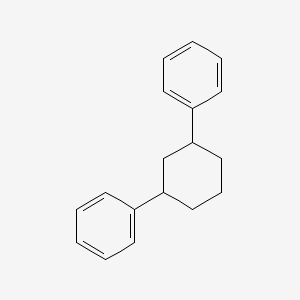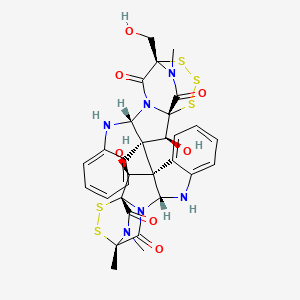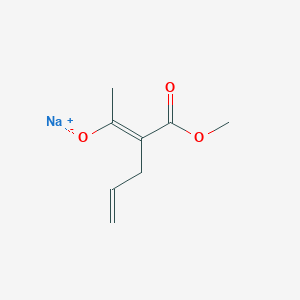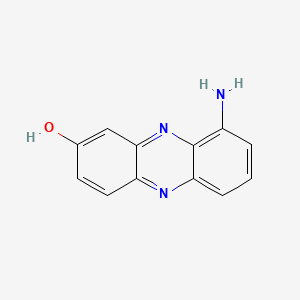
9-Aminophenazin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Aminophenazin-2-ol is a phenazine derivative with the molecular formula C12H9N3O. This compound is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . Phenazine derivatives, including this compound, have been extensively studied due to their significant applications in medicinal and industrial fields .
準備方法
The synthesis of phenazine derivatives, including 9-Aminophenazin-2-ol, can be achieved through various methods. Some common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut Method: This method utilizes the reductive cyclization of diphenylamines.
Oxidative Cyclization: This involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of phenazine derivatives.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
9-Aminophenazin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: This involves the replacement of functional groups with other substituents, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenazine compounds .
科学的研究の応用
9-Aminophenazin-2-ol has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 9-Aminophenazin-2-ol involves its interaction with various molecular targets and pathways. The compound exerts its antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential enzymes involved in bacterial metabolism . Its antitumor activity is attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways .
類似化合物との比較
9-Aminophenazin-2-ol can be compared with other similar compounds, such as:
2-Amino-3-hydroxyphenazine: This compound shares a similar phenazine core structure but differs in the position of the amino and hydroxyl groups.
3-Aminophenazin-2-ol: Another phenazine derivative with similar biological activities but different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenazine derivatives .
特性
CAS番号 |
71662-30-1 |
|---|---|
分子式 |
C12H9N3O |
分子量 |
211.22 g/mol |
IUPAC名 |
9-aminophenazin-2-ol |
InChI |
InChI=1S/C12H9N3O/c13-8-2-1-3-10-12(8)15-11-6-7(16)4-5-9(11)14-10/h1-6,16H,13H2 |
InChIキー |
XPOJAXMKQSHIFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)N=C3C=CC(=CC3=N2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



